molecular formula C13H20ClN3O2 B1250398 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride

2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride

Cat. No.: B1250398
M. Wt: 285.77 g/mol
InChI Key: SJZYQECVPLNLPA-UHFFFAOYSA-N
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Description

2-(3-Tert butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the tert-butylamino and hydroxypropoxy groups through a series of chemical reactions. These reactions often require specific reagents and conditions, such as the use of bases, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and potential applications that may not be shared by its analogs. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C13H20ClN3O2

Molecular Weight

285.77 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C13H19N3O2.ClH/c1-13(2,3)16-8-11(17)9-18-12-10(7-14)5-4-6-15-12;/h4-6,11,16-17H,8-9H2,1-3H3;1H

InChI Key

SJZYQECVPLNLPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC=N1)C#N)O.Cl

Synonyms

(S)-2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
2-(3-tert-butylamino-2-hydroxypropoxy)-3-cyanopyridine
MK 761
MK 761, (R)-isomer
MK 761, monohydrochloride
MK 761, monohydrochloride, (R)-isomer
MK 761, monohydrochloride, (S)-isomer
MK-761

Origin of Product

United States

Synthesis routes and methods

Procedure details

To S -2-phenyl-3-tert. butyl-5-hydroxymethyloxazolidine (7 grams, 0.03 moles) in 35 ml. of N,N-dimethylformamide (DMF) is added 1.3 grams (0.03 moles of sodium hydride (57% dispersion in mineral oil). This mixture is heated 5 minutes over steam and then is allowed to stir 15 minutes at room temperature. 4.1 grams (0.03 moles) of 2-chloro-3-cyanopyridine in 20 ml of DMF is then added and the resultant reaction mixture is stirred four hours at room temperature. Water is then added and an oil separates. This oil is extracted three times with 25 ml of chloroform each time. This chloroform exrract is dried over sodium sulfate and concentrated under reduced pressure (20 mm) over steam to yield the product, S -2-phenyl-3-tert. butyl-5-(3-cyano-2-pyridyloxymethyl)oxazolidine, as an oil. This oil is then suspended in 1N HCl (50 ml), heated 5 minutes over steam and then is stirred for 15 minutes at room temperature. The solution obtained is then extracted twice with 25 ml of diethylether each time. The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution. This aqueous solution is then extracted with ethyl acetate (3 × 25 ml) and the ethylacetate solution is dried over sodium sulfate. The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam to yield an oil. This oil is chromatographed on alumina. The chromatographic fractions are concentrated to yield an oil which is dissolved in diethyl ether. Ethanolic HCl (saturated solution) is added to this ether solution until solid separation is substantially complete. The separated semi-solid is recrystallized from isopropanol/ether (ether added to isopropanol to the point of turbidity) to yield 1 gram of S -2-(3-tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride, melting at 161°-163° C.
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